

# 5-Bromo-2-methylpyrimidine: A Core Component in Advanced Synthesis

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## Compound of Interest

Compound Name: **5-Bromo-2-methylpyrimidine**

Cat. No.: **B124572**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Introduction:** **5-Bromo-2-methylpyrimidine** is a halogenated pyrimidine derivative that serves as a crucial building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a methyl group at the 2-position, makes it a versatile intermediate for constructing complex molecular architectures. This document provides a comprehensive overview of its chemical properties, key synthetic applications, and detailed experimental protocols, tailored for professionals in research and development.

## Core Properties of 5-Bromo-2-methylpyrimidine

The fundamental molecular and physical properties of **5-Bromo-2-methylpyrimidine** are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	173.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	7752-78-5	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
Density	1.597 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	195.25 °C at 760 mmHg	<a href="#">[1]</a>
Flashing Point	71.885 °C	<a href="#">[1]</a>
Solubility	Sparingly soluble in water, soluble in organic solvents like methanol.	<a href="#">[3]</a>

## Synthetic Applications in Drug Discovery and Agrochemicals

**5-Bromo-2-methylpyrimidine** is a valuable precursor in the synthesis of a wide range of biologically active molecules. Its reactivity in cross-coupling reactions allows for the introduction of diverse substituents at the pyrimidine core, a scaffold present in numerous pharmaceuticals and agrochemicals.

Key application areas include:

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. Notably, it is used as an intermediate in the synthesis of complement factor D inhibitors, which are under investigation for treating complement-related diseases such as autoimmune and inflammatory disorders.  
[\[3\]](#)
- **Agrochemical Chemistry:** The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.

- Organic Synthesis: The bromine atom on the pyrimidine ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.<sup>[3]</sup> These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon bonds.

## Experimental Protocols

Detailed methodologies are critical for the successful application of **5-Bromo-2-methylpyrimidine** in synthesis. Below are representative protocols for its own synthesis and its use in a cornerstone cross-coupling reaction.

### Synthesis of 5-Bromo-2-methylpyrimidine

One common laboratory-scale synthesis involves the decarboxylation of 2-methyl-5-bromopyrimidine-4-carboxylic acid.

#### Procedure:

- Dissolve 2-methyl-5-bromopyrimidine-4-carboxylic acid (1.6 mmol) in xylene (5 mL).
- Heat the reaction mixture to reflux and maintain for 2 hours.
- Monitor the reaction completion using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Directly load the cooled mixture onto a silica gel column for purification.
- Elute the column using a gradient system, starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., a 5% v/v solution).
- Collect the fractions containing the desired product and combine them.
- Remove the solvent under reduced pressure to yield **5-Bromo-2-methylpyrimidine** as a white solid.

### General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction, coupling **5-Bromo-2-methylpyrimidine** with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures common in drug candidates.

#### Materials:

- **5-Bromo-2-methylpyrimidine** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>], 5 mol%)
- Base (e.g., Potassium Phosphate [K<sub>3</sub>PO<sub>4</sub>], 2.2 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
- Inert gas (Argon or Nitrogen)

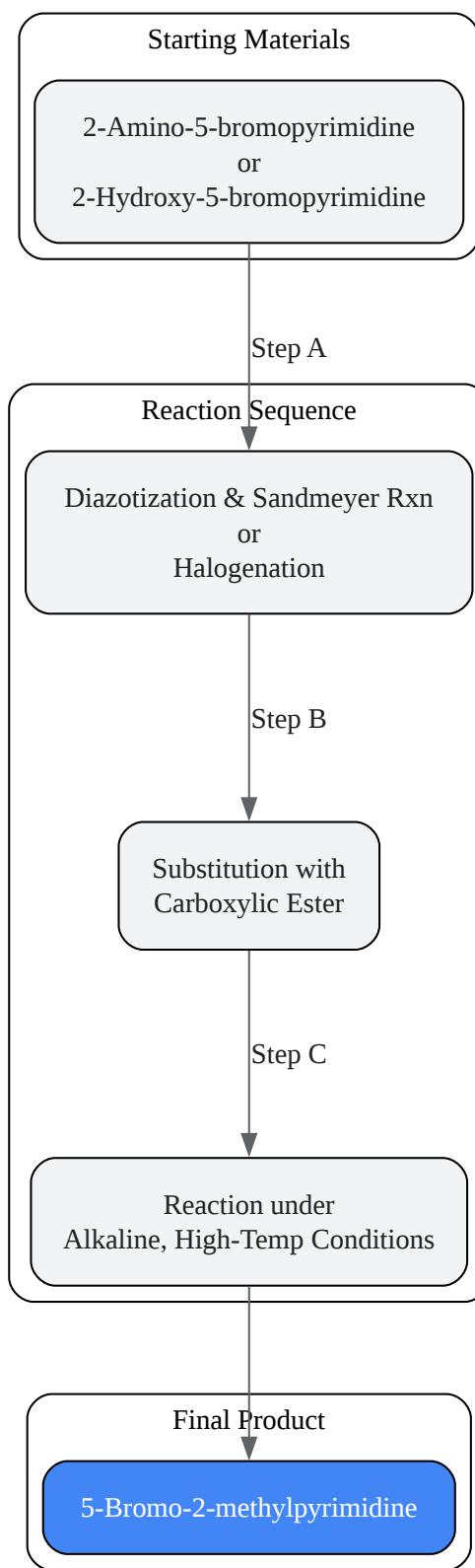
#### Procedure:

- Setup: Add **5-Bromo-2-methylpyrimidine** (1.0 equiv), the palladium catalyst (5 mol%), and the base (2.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
- Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Reagent Addition: Add the anhydrous 1,4-dioxane via syringe, followed by the arylboronic acid (1.2 equiv) and finally the water.
- Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

- Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

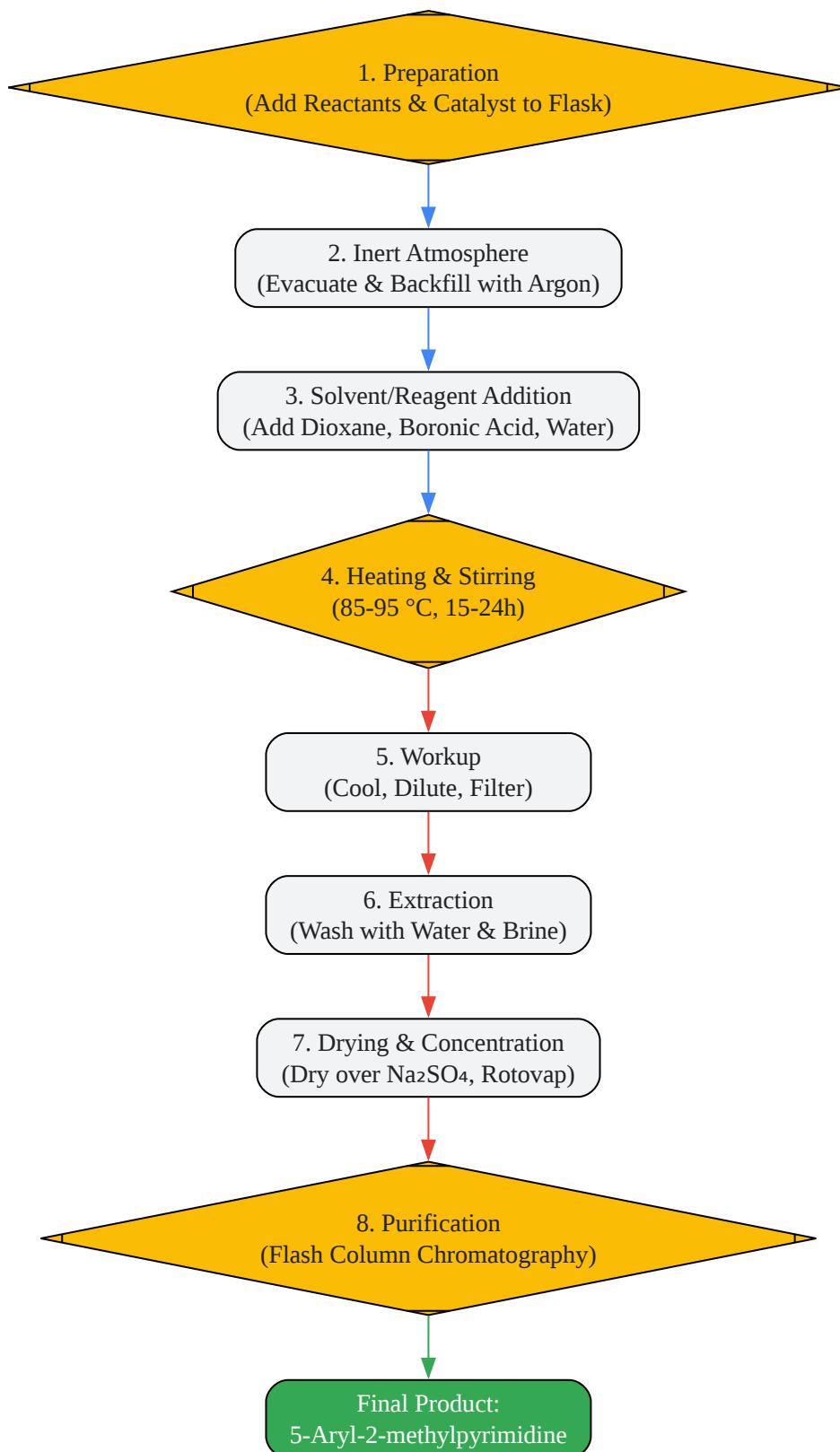
## Visualized Workflows and Pathways

To further clarify the synthetic logic and experimental processes, the following diagrams are provided.



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Caption: Generalized synthesis pathway for **5-Bromo-2-methylpyrimidine**.

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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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